4-Hydroxy-2-methylbenzamide

Description

Significance of Benzamide (B126) Core Structures in Organic Synthesis and Medicinal Chemistry Building Blocks

The benzamide core, a benzene (B151609) ring attached to an amide functional group, is a fundamental building block in the realms of organic synthesis and medicinal chemistry. wikipedia.orgnih.gov Amides, in general, are organic compounds characterized by a carbonyl group linked to a nitrogen atom. wikipedia.org The stability of the amide bond, coupled with its capacity for diverse chemical modifications, makes it a highly valuable scaffold.

In organic synthesis, benzamides serve as versatile intermediates. The aromatic ring and the amide group can undergo a variety of chemical transformations, allowing for the construction of complex molecular architectures. mdpi.com This adaptability has led to their use in the synthesis of a wide array of organic materials and fine chemicals.

From a medicinal chemistry perspective, the benzamide scaffold is a privileged structure, meaning it is a molecular framework that is repeatedly found in biologically active compounds. mdpi.comresearchgate.net Numerous drugs across different therapeutic areas contain a substituted benzamide moiety. This prevalence is attributed to the ability of the amide group to form hydrogen bonds, a crucial interaction for binding to biological targets like enzymes and receptors. nih.gov Researchers continue to explore new benzamide derivatives for their potential as therapeutic agents. mdpi.comnih.gov

Structural Context and Nomenclature of 4-Hydroxy-2-methylbenzamide within Aromatic Amide Chemistry

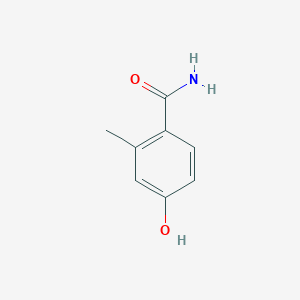

This compound is a specific derivative within the broader class of aromatic amides. Its structure consists of a benzene ring substituted with a hydroxyl (-OH) group at the fourth position, a methyl (-CH3) group at the second position, and a primary amide (-CONH2) group at the first position.

The nomenclature of amides follows systematic rules. For primary amides, the "-oic acid" or "-ic acid" suffix of the corresponding carboxylic acid is replaced with "-amide". chemistrysteps.comlibretexts.org Therefore, the parent structure is benzamide. The substituents on the benzene ring are then indicated by their name and position number. In this case, "4-hydroxy" and "2-methyl" specify the locations of the hydroxyl and methyl groups, respectively. chemistrysteps.comlibretexts.org When the amide nitrogen is substituted, the substituents are designated with an "N-" prefix. masterorganicchemistry.comyoutube.com

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and an amide group (capable of hydrogen bonding) influences the compound's chemical and physical properties, including its solubility and potential for intermolecular interactions. chemscene.com

Table 1: Chemical Data for this compound

| Property | Value |

|---|---|

| CAS Number | 888019-41-8 |

| Molecular Formula | C8H9NO2 |

| Molecular Weight | 151.16 g/mol |

| IUPAC Name | This compound |

| SMILES | Cc1cc(O)ccc1C(N)=O |

This data is compiled from multiple sources. chemscene.comsigmaaldrich.comlookchem.combldpharm.comfluorochem.co.uk

Current Research Trajectories and Future Perspectives for Substituted Benzamide Derivatives in Advanced Chemical Disciplines

The field of substituted benzamides is an active area of research with several promising future directions. Current investigations are focused on synthesizing novel derivatives and evaluating their biological activities. For instance, researchers are designing and synthesizing new benzamides as potential inhibitors of enzymes implicated in diseases like Alzheimer's. mdpi.com Other studies are exploring their potential as anti-inflammatory agents and antioxidants. nih.govacs.org

The development of more efficient and environmentally friendly synthetic methods for preparing substituted benzamides is another key research trajectory. researchgate.net This includes the use of novel catalysts and reaction conditions to improve yields and reduce waste. researchgate.net

Future perspectives for substituted benzamide derivatives are broad and interdisciplinary. In materials science, the self-assembly properties of benzamides are being explored for the creation of new functional materials. The continued exploration of their biological activities will likely lead to the discovery of new therapeutic agents for a range of diseases. nih.govontosight.ai Furthermore, computational studies are playing an increasingly important role in predicting the properties and activities of new benzamide derivatives, guiding synthetic efforts and accelerating the discovery process. acs.orguniroma2.it The versatility of the benzamide scaffold ensures its continued importance in advancing various chemical disciplines.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-4-6(10)2-3-7(5)8(9)11/h2-4,10H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVUKSMTYSCDOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888019-41-8 | |

| Record name | 4-hydroxy-2-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Hydroxy 2 Methylbenzamide and Its Analogues

Retrosynthetic Analysis of the 4-Hydroxy-2-methylbenzamide Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors. For this compound, the most logical and common disconnection is at the amide bond (C-N).

This primary disconnection simplifies the target molecule into two synthons: an acyl cation equivalent and an ammonia (B1221849) equivalent. These synthons correspond to the practical starting materials, 4-hydroxy-2-methylbenzoic acid and a source of ammonia, respectively. This approach is highly convergent and focuses the main synthetic challenge on the formation of the amide bond.

A secondary retrosynthetic approach could involve disconnection of the C-C bond between the aromatic ring and the methyl group, or the C-O bond of the hydroxyl group. However, these routes are often more complex. The synthesis of the requisite 4-hydroxybenzoic acid derivative with other functionalities in place can be challenging. Therefore, starting from a precursor that already contains the 1,2,4-substitution pattern, such as 4-hydroxy-2-methylbenzoic acid, is generally the more efficient strategy.

Multi-Step Synthetic Sequences for this compound

Building upon the retrosynthetic analysis, a forward synthetic sequence can be executed. The most direct route involves the amidation of 4-hydroxy-2-methylbenzoic acid. However, the synthesis of analogues or the precursor acid itself necessitates a broader range of reactions, including regioselective functionalization and the use of protecting groups.

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis. numberanalytics.com Direct condensation requires high temperatures and is often inefficient. Modern synthesis relies on coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. iris-biotech.dehepatochem.com

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive acyl-intermediate. luxembourg-bio.com This intermediate is then attacked by the amine to form the desired amide. numberanalytics.com Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are common choices. luxembourg-bio.com The mechanism with a carbodiimide (B86325) involves the formation of an O-acylisourea intermediate, which is an excellent acylating agent. luxembourg-bio.com To improve yields and reduce side reactions like racemization, additives such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.comacs.org These additives trap the O-acylisourea to form an active ester, which is less reactive but more selective, leading to a cleaner reaction. luxembourg-bio.com

Table 1: Comparison of Common Amide Coupling Reagents

| Coupling Reagent | Abbreviation | Advantages | Disadvantages |

|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea (B33335) byproduct, easy to remove. | Can lead to racemization if used without an additive. luxembourg-bio.com |

| N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive and effective. luxembourg-bio.com | Insoluble dicyclohexylurea (DCU) byproduct can be difficult to remove completely. luxembourg-bio.com |

| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | High efficiency, low racemization, suitable for difficult couplings. growingscience.com | Higher cost, can form guanidinium (B1211019) byproducts. luxembourg-bio.com |

Achieving the specific 1,2,4-substitution pattern of this compound requires careful control of regioselectivity during the synthesis of its precursors. The directing effects of substituents already present on the aromatic ring dictate the position of incoming electrophiles in electrophilic aromatic substitution reactions.

For example, in a hypothetical synthesis of the 4-hydroxy-2-methylbenzoic acid precursor starting from toluene (B28343), the methyl group is an ortho-, para-director. Friedel-Crafts acylation, a key step to introduce the carboxyl group, would yield a mixture of isomers. To achieve the desired regiochemistry, a more controlled sequence of reactions would be necessary, often involving blocking groups or a sequence of functional group interconversions that leverage the different directing effects of various substituents. The steric and electronic properties of the substituents play a crucial role in determining the outcome of these reactions. nih.gov

The phenolic hydroxyl group is acidic and nucleophilic, which can interfere with many synthetic transformations, particularly those involving bases or electrophiles. acs.org To prevent unwanted side reactions, it is often necessary to temporarily "protect" this group. scirp.org

A common protecting group for phenols is the benzyl (B1604629) ether. organic-chemistry.org It is introduced via a Williamson ether synthesis, reacting the phenol (B47542) with benzyl bromide in the presence of a mild base like potassium carbonate. organic-chemistry.org The benzyl ether is robust and stable to a wide range of reaction conditions. organic-chemistry.org Deprotection is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, which cleaves the benzyl ether to regenerate the phenol and produces toluene as a byproduct. jk-sci.comcommonorganicchemistry.com Other methods for deprotection include using strong acids or oxidizing agents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.orgresearchgate.net

Table 2: Selected Protecting Groups for Phenolic Hydroxyls

| Protecting Group | Protection Reagents | Deprotection Conditions | Stability |

|---|---|---|---|

| Benzyl (Bn) Ether | Benzyl bromide (BnBr), K₂CO₃ | H₂, Pd/C; jk-sci.com Strong Acid organic-chemistry.org | Stable to base, mild acid, oxidation, reduction (non-catalytic). |

| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF); harvard.edu Acid | Stable to base, mild aqueous conditions. Cleaved by acid and fluoride. scirp.org |

| Tetrahydropyranyl (THP) Ether | Dihydropyran (DHP), Acid catalyst (e.g., PTSA) | Aqueous acid. organic-chemistry.org | Stable to strong bases, organometallics, hydrides. organic-chemistry.org |

The assembly of the precursors for this compound and its analogues often relies on powerful bond-forming reactions.

Williamson Ether Synthesis: This classic method is used to form ether bonds (C-O-C). francis-press.com As mentioned previously, it is the standard method for protecting phenols as benzyl or other alkyl ethers. organic-chemistry.orguwindsor.ca The reaction involves the deprotonation of the phenol with a base to form a phenoxide anion, which then acts as a nucleophile and attacks an alkyl halide (like benzyl bromide) in an SN2 reaction. uwindsor.caechemi.com

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide. wikipedia.org This reaction is exceptionally useful for creating biaryl structures, which could be analogues of the target molecule. researchgate.net For instance, a brominated benzamide (B126) precursor could be coupled with an arylboronic acid to synthesize a more complex analogue. The reaction proceeds via a catalytic cycle involving oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst. wikipedia.org The synthesis of various substituted benzoic acids has been achieved using this powerful method. researchgate.netderpharmachemica.com

Optimization of Reaction Conditions for Enhanced Yields and Purity

Maximizing the yield and purity of the final product is a critical goal in any synthetic endeavor. This is achieved through the systematic optimization of various reaction parameters. numberanalytics.com

Temperature: Reaction rates are temperature-dependent. While higher temperatures can speed up a reaction, they can also promote the formation of unwanted byproducts or cause decomposition of sensitive molecules. numberanalytics.com Finding the optimal temperature is crucial for a clean reaction.

Solvent: The choice of solvent is critical as it must dissolve the reactants and can influence reaction pathways. numberanalytics.com Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are frequently used for amide coupling reactions as they can stabilize charged intermediates. numberanalytics.com

Concentration: The concentration of reactants can affect the reaction rate and the equilibrium position. Careful adjustment of stoichiometry, ensuring that the limiting reagent is fully consumed, is key to maximizing yield. numberanalytics.com

Catalyst and Reagent Selection: As discussed, the choice of coupling reagent and any additives can dramatically impact the efficiency and cleanliness of an amide bond formation. growingscience.com Screening different catalysts and reagents is a common optimization strategy. asiaresearchnews.com

Following the reaction, purification is essential to isolate the target compound. Techniques such as column chromatography, recrystallization, and distillation are employed to remove unreacted starting materials, reagents, and byproducts, leading to a product of high purity. growingscience.com

Emerging Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of amides, including this compound, to develop more sustainable and environmentally friendly processes. These emerging approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Microwave-Assisted Synthesis is a prominent green technique that often leads to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov The synthesis of various benzamide derivatives has been successfully achieved under microwave irradiation, sometimes even in the absence of a solvent. nih.gov For example, the synthesis of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides, which are complex benzamide analogues, was efficiently performed using microwave heating. nih.gov Similarly, a green synthesis of 4-hydroxy-2-quinolone analogues was developed using bismuth chloride (BiCl₃) as a catalyst under microwave irradiation, highlighting the potential of this technology for related structures like this compound. nih.gov

Ultrasonic Irradiation is another energy-efficient method that promotes chemical reactions. The direct condensation of benzoic acids and amines to form benzamides has been achieved under ultrasonic irradiation using a reusable solid acid catalyst, diatomite earth@IL/ZrCl₄. researchgate.net This method offers advantages such as short reaction times, high yields, and a simple, eco-friendly procedure. researchgate.net

Biocatalysis offers a highly selective and sustainable route to amide synthesis. Enzymes, such as lipases and engineered cytochromes P450, can catalyze amide bond formation under mild, aqueous conditions, avoiding the need for harsh reagents and organic solvents. acs.orguq.edu.au For instance, the S244D variant of the cytochrome P450 enzyme CYP199A4 has been shown to catalyze the oxidation of substituted benzenes under mild conditions, which could be applied to the synthesis of hydroxylated precursors for this compound. uq.edu.au The use of biocatalysts can lead to less waste and more cost-effective production compared to traditional organic synthesis.

Flow Chemistry is a modern synthetic technology that involves performing reactions in a continuous-flow reactor. This approach offers enhanced safety, better process control, and easier scalability compared to batch processing. mdpi.comresearchgate.net The synthesis of various amides has been demonstrated using flow chemistry, often integrating multiple reaction and purification steps into a single, seamless process. nih.gov This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates, as the small reaction volume within the reactor minimizes risks.

These emerging green chemistry approaches provide promising alternatives to traditional synthetic methods, paving the way for more sustainable and efficient production of this compound and its analogues.

Table 2: Green Synthesis Approaches for Benzamide Derivatives

| Method | Catalyst/Conditions | Substrates | Product Type | Key Advantages | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | BiCl₃ (20 mol%) | β-Enaminones, Diethyl malonate | 4-Hydroxy-2-quinolone analogues | Rapid reaction (5-13 min), Good yields (51-71%), Non-toxic catalyst | nih.gov |

| Ultrasonic Irradiation | Diatomite earth@IL/ZrCl₄ | Benzoic acids, Amines | Benzamides | Reusable catalyst, Short reaction times, High yields | researchgate.net |

| Biocatalysis | Cytochrome P450 (S244D variant) | Substituted benzenes | Oxidized benzene (B151609) derivatives | High stereoselectivity, Mild conditions, Sustainable | uq.edu.au |

| Flow Chemistry | Microwave-assisted Heck reaction | Dibrominated agent, Aryl iodide | Amide intermediate | Rapid scale-up, Improved safety, Integrated multi-step synthesis | mdpi.com |

Chemical Transformations and Derivatization Strategies of 4 Hydroxy 2 Methylbenzamide

Reactivity Profile of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 4-Hydroxy-2-methylbenzamide is a primary site for electrophilic attack and can be readily derivatized through several key reaction types. Its reactivity is influenced by the electron-donating nature of the hydroxyl group and the electron-withdrawing effect of the amide functionality on the aromatic ring.

Etherification Reactions (e.g., Williamson Ether Synthesis on the phenol)

The conversion of the phenolic hydroxyl group to an ether is a common strategy to modify the properties of the parent molecule. The Williamson ether synthesis is a classic and effective method for this transformation. This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

The general mechanism involves the following steps:

Deprotonation: The phenolic proton of this compound is acidic and can be removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the corresponding sodium or potassium phenoxide.

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction, displacing the halide and forming the ether linkage.

A variety of alkyl, allyl, or benzyl (B1604629) halides can be employed, allowing for the introduction of diverse functionalities. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being typical to facilitate the SN2 mechanism.

Studies on related phenolic compounds, such as 4-hydroxybenzaldehyde, have demonstrated the feasibility of reductive etherification. For instance, the use of zirconium and hafnium-based catalysts can promote the conversion of 4-hydroxybenzaldehydes to their corresponding isopropyl ethers in the presence of isopropanol. osti.gov This suggests that similar catalytic approaches could be applicable to this compound.

Table 1: Representative Etherification Reaction Conditions

| Reactant | Reagents | Solvent | Product |

|---|

Esterification Reactions

Esterification of the phenolic hydroxyl group provides another avenue for derivatization, leading to the formation of aryl esters. This transformation can be achieved through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or directly with carboxylic acids under acidic catalysis.

For instance, reacting this compound with an acyl chloride (e.g., acetyl chloride) in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding 4-acyloxy-2-methylbenzamide. The base serves to neutralize the HCl byproduct and to catalyze the reaction.

Enzymatic methods also offer a green alternative for the synthesis of phenolic esters. Lipases, such as immobilized lipase (B570770) B from Candida antarctica, have been successfully used to catalyze the esterification of various phenolic compounds with fatty acids, producing lipophilic esters with high conversion yields. nih.gov This biocatalytic approach could be applied to synthesize esters of this compound under mild conditions. nih.gov It has been noted in studies with similar molecules that the position of the hydroxyl group can affect the reaction equilibrium and conversion rates. nih.gov

A patent for the esterification of phenolic carboxylic acids highlights a method using (C1-C3) alcohols with acidic catalysts that avoids etherification of the phenolic hydroxyl groups, indicating that selective esterification at other sites is possible while preserving the phenol. google.com Conversely, methods exist for the direct esterification of phenols with carboxylic acids using reagents like phosphorus pentoxide. google.com

Nucleophilic Substitutions and Condensation Reactions Involving the Hydroxyl Moiety

While the hydroxyl group itself is a poor leaving group, its conversion to a better leaving group (e.g., tosylate, mesylate) can facilitate nucleophilic substitution reactions. However, direct nucleophilic aromatic substitution at the carbon bearing the hydroxyl group is generally difficult unless the ring is activated by strong electron-withdrawing groups. libretexts.orgyoutube.com

The phenolic hydroxyl group can participate in condensation reactions. A notable example is the synthesis of Schiff bases from related hydroxy-aldehydes. For instance, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) readily undergoes condensation with various primary amines and hydrazides to form imines and hydrazones, respectively. researchgate.net Although this compound lacks the aldehyde functionality for direct Schiff base formation, its hydroxyl group can influence or participate in other types of condensation reactions, such as the formation of triarylmethanes from hydroxybenzaldehydes under acidic conditions. rsc.org

Reactivity Profile of the Amide Functionality

The primary amide group of this compound offers reaction sites at both the nitrogen and the carbonyl carbon, allowing for a range of chemical modifications.

N-Alkylation and N-Acylation Reactions

The amide nitrogen can be alkylated, although this is often more challenging than the alkylation of amines due to the reduced nucleophilicity of the amide nitrogen. The reaction typically requires strong bases and reactive alkylating agents. For example, deprotonation of the amide with a strong base like sodium hydride can generate an amidate anion, which can then react with an alkyl halide to form an N-alkylated product. Catalytic systems, such as those using copper-zirconium bimetallic nanoparticles, have been developed for the N-methylation of amines using dimethyl carbonate, a green reagent, which could potentially be adapted for amide alkylation. nih.gov

N-acylation of the primary amide leads to the formation of imides. This reaction is typically carried out using an acyl chloride or an anhydride (B1165640) in the presence of a base. semanticscholar.org The use of an internal nucleophilic catalyst, such as a pyridine ring within the acyl acceptor, has been shown to facilitate this transformation efficiently. semanticscholar.org While this compound does not possess such an internal catalyst, standard acylation conditions can be applied. For example, treatment with benzoyl chloride in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) would yield N-benzoyl-4-hydroxy-2-methylbenzamide. semanticscholar.org

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Product |

|---|

Hydrolysis Pathways and Recyclization through Amidation

The amide bond can be cleaved through hydrolysis under either acidic or basic conditions. Alkaline hydrolysis of benzamide (B126) and its N-substituted derivatives typically proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the carboxylate and ammonia (B1221849) (or an amine). acs.org The rate of hydrolysis is dependent on factors such as pH and temperature. chemrxiv.org Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon towards attack by water.

Hydrolysis of this compound would yield 4-hydroxy-2-methylbenzoic acid and ammonia. This carboxylic acid can then serve as a precursor for recyclization through amidation. The direct amidation of carboxylic acids with amines to reform an amide bond is a fundamental transformation in organic synthesis. These reactions can be promoted by coupling agents or can proceed directly under thermal conditions, often without the need for a catalyst. researchgate.net For instance, heating 4-hydroxy-2-methylbenzoic acid with a different primary amine could lead to the formation of a new N-substituted this compound derivative.

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene (B151609) Ring of this compound

The benzene ring of this compound is adorned with three distinct substituents: a hydroxyl (-OH) group, a methyl (-CH₃) group, and a benzamide (-CONH₂) group. The interplay of the electronic effects of these substituents governs the reactivity and regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

The hydroxyl and methyl groups are activating, ortho-, para-directing groups, meaning they increase the electron density of the aromatic ring and direct incoming electrophiles to the positions ortho and para relative to themselves. Conversely, the benzamide group is a deactivating, meta-directing group, withdrawing electron density from the ring and directing electrophiles to the meta position.

In the case of this compound, the powerful activating and ortho-, para-directing influence of the hydroxyl group at position 4, augmented by the methyl group at position 2, will predominantly dictate the outcome of electrophilic aromatic substitution reactions. The positions most susceptible to electrophilic attack are those ortho and para to the hydroxyl group. Specifically, positions 3 and 5 are ortho to the hydroxyl group, and position 2 is occupied by the methyl group. Therefore, electrophilic substitution is most likely to occur at the 3- and 5-positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Predicted Major Product(s) |

|---|---|

| Br₂/FeBr₃ (Bromination) | 3-Bromo-4-hydroxy-2-methylbenzamide and 5-Bromo-4-hydroxy-2-methylbenzamide |

| HNO₃/H₂SO₄ (Nitration) | 4-Hydroxy-2-methyl-3-nitrobenzamide and 4-Hydroxy-2-methyl-5-nitrobenzamide |

| SO₃/H₂SO₄ (Sulfonation) | 4-Hydroxy-2-methyl-3-sulfobenzamide and 4-Hydroxy-2-methyl-5-sulfobenzamide |

| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | 3-Alkyl-4-hydroxy-2-methylbenzamide and 5-Alkyl-4-hydroxy-2-methylbenzamide |

Conversely, nucleophilic aromatic substitution on the benzene ring of this compound is not favored under standard conditions. The presence of electron-donating groups (-OH and -CH₃) increases the electron density of the ring, making it less susceptible to attack by nucleophiles. For a nucleophilic aromatic substitution to occur, the ring typically needs to be substituted with at least one potent electron-withdrawing group, such as a nitro group, and often requires harsh reaction conditions. Therefore, without further modification, this compound is generally unreactive towards nucleophilic aromatic substitution.

Strategic Derivatization for Elucidating Structure-Property Relationships and Modulating Intermolecular Interactions

The strategic derivatization of this compound by introducing or modifying substituent groups at various positions on the benzene ring is a key approach to systematically investigate structure-property relationships and to fine-tune intermolecular interactions, which in turn influences the macroscopic properties of the resulting materials, such as crystal packing and solubility.

A systematic approach to understanding the role of each substituent involves the synthesis of a library of derivatives where one functional group is altered at a time, or new groups are introduced at specific locations.

Modification of the Hydroxyl Group:

Alkylation: Conversion of the phenolic hydroxyl group to an ether (-OR) can be achieved through Williamson ether synthesis. This modification eliminates the hydrogen-bonding donor capability of the hydroxyl group and introduces steric bulk, depending on the nature of the alkyl group (R).

Esterification: Acylation of the hydroxyl group to form an ester (-OCOR) can modulate the electronic properties and steric profile of the molecule.

Modification of the Benzamide Group:

N-Alkylation/N-Arylation: Substitution on the amide nitrogen can influence the hydrogen-bonding pattern. Replacing the amide protons with alkyl or aryl groups prevents the formation of N-H---O hydrogen bonds.

Hydrolysis and Re-amidation: The amide can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other amides with different substituents, allowing for a wide range of electronic and steric modifications.

Substitution on the Aromatic Ring:

The electronic and steric properties of the substituents play a crucial role in dictating the molecular conformation and the supramolecular assembly in the solid state.

Electronic Effects:

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), introduced onto the ring will increase the electron density and can influence the strength of existing hydrogen bonds. For instance, an EDG at the 5-position could enhance the acidity of the phenolic proton at the 4-position through resonance, potentially strengthening O-H---O hydrogen bonds.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), will decrease the electron density of the ring. An EWG at the 3- or 5-position can significantly alter the charge distribution and dipole moment of the molecule, leading to different intermolecular interactions, such as dipole-dipole interactions or halogen bonds if a halogen is introduced.

Steric Effects:

The introduction of bulky substituents can sterically hinder the formation of certain intermolecular interactions, such as hydrogen bonding, and can force a change in the crystal packing. For example, replacing the hydrogen at the 3-position with a tert-butyl group would likely disrupt the planar packing often observed in benzamide derivatives.

The interplay of these electronic and steric factors ultimately determines the molecular architecture. For instance, a study on the crystal structure of the closely related 4-Hydroxy-N-methylbenzamide revealed the formation of infinite one-dimensional chains through O-H---O hydrogen bonds. nih.gov The introduction of different substituents on the aromatic ring would be expected to perturb this packing arrangement, potentially leading to the formation of dimers, sheets, or more complex three-dimensional networks, thereby altering the physical properties of the material.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Bromo-4-hydroxy-2-methylbenzamide |

| 5-Bromo-4-hydroxy-2-methylbenzamide |

| 4-Hydroxy-2-methyl-3-nitrobenzamide |

| 4-Hydroxy-2-methyl-5-nitrobenzamide |

| 4-Hydroxy-2-methyl-3-sulfobenzamide |

| 4-Hydroxy-2-methyl-5-sulfobenzamide |

| 3-Alkyl-4-hydroxy-2-methylbenzamide |

| 5-Alkyl-4-hydroxy-2-methylbenzamide |

| 3-Acyl-4-hydroxy-2-methylbenzamide |

| 5-Acyl-4-hydroxy-2-methylbenzamide |

Advanced Spectroscopic and Crystallographic Characterization of 4 Hydroxy 2 Methylbenzamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis and Multiplicity Interpretation

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their immediate electronic environment. The chemical shift (δ) is indicative of the shielding or deshielding of a proton, while the multiplicity (splitting pattern) reveals the number of neighboring protons. For 4-Hydroxy-2-methylbenzamide, the expected ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the methyl protons, the amide protons, and the hydroxyl proton.

Based on the analysis of structurally similar compounds such as 2-methylbenzamide (B88809) and 4-hydroxybenzamide, the following proton chemical shifts and multiplicities can be anticipated for this compound in a solvent like DMSO-d₆. rsc.org The protons on the aromatic ring are expected to show a characteristic splitting pattern. The proton at position 3, being ortho to the methyl group, would likely appear as a singlet or a narrowly split doublet. The proton at position 5, situated between the hydroxyl group and a proton, would likely be a doublet of doublets. The proton at position 6, ortho to the amide group, would also be expected to be a doublet. The methyl group protons would appear as a singlet, typically in the upfield region. The two amide protons, due to restricted rotation around the C-N bond, may appear as two distinct broad singlets. The hydroxyl proton signal is often a broad singlet and its chemical shift can be highly dependent on concentration and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H3 | 6.7 - 6.9 | d |

| H5 | 6.6 - 6.8 | dd |

| H6 | 7.6 - 7.8 | d |

| -CH₃ | 2.2 - 2.4 | s |

| -OH | 9.5 - 10.5 | br s |

| -CONH₂ | 7.0 - 8.0 | br s |

Note: Predicted values are based on data from analogous compounds. rsc.org

Carbon-13 NMR (¹³C NMR) Spectral Interpretation and Carbon Connectivity

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its electronic environment. For this compound, distinct signals are expected for the carbonyl carbon of the amide, the aromatic carbons, and the methyl carbon.

By comparing with the known ¹³C NMR data for 2-methylbenzamide and 4-hydroxybenzamide, the chemical shifts for the carbons in this compound can be estimated. rsc.org The carbonyl carbon is expected to be the most downfield signal. The aromatic carbon bearing the hydroxyl group (C4) and the carbon attached to the amide group (C1) will also have characteristic downfield shifts. The carbon with the methyl substituent (C2) will also be deshielded. The remaining aromatic carbons will appear in the typical aromatic region, and the methyl carbon will be the most upfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 | 130 - 135 |

| C2 | 138 - 142 |

| C3 | 115 - 120 |

| C4 | 158 - 162 |

| C5 | 113 - 118 |

| C6 | 128 - 132 |

| -CH₃ | 18 - 22 |

| C=O | 168 - 172 |

Note: Predicted values are based on data from analogous compounds. rsc.org

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Structural Assignment

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org In this compound, COSY would be expected to show correlations between the adjacent aromatic protons (H5 and H6, and potentially a weaker correlation between H3 and H5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. libretexts.org This allows for the direct assignment of each protonated carbon. For example, the singlet from the methyl protons would correlate with the methyl carbon signal.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved, thus confirming its chemical structure.

Mass Spectrometry (MS) Techniques for Precise Structural Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₈H₉NO₂), the theoretical monoisotopic mass is 151.06332 Da. uni.lu An experimental HRMS measurement that matches this value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Table 3: Predicted HRMS Data for this compound

| Molecular Formula | Adduct | Theoretical m/z |

| C₈H₉NO₂ | [M+H]⁺ | 152.07060 |

| C₈H₉NO₂ | [M+Na]⁺ | 174.05254 |

| C₈H₉NO₂ | [M-H]⁻ | 150.05604 |

Source: PubChemLite. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to confirm its structure. nationalmaglab.org

For this compound, the protonated molecule [M+H]⁺ (m/z 152.07) would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to induce fragmentation. Common fragmentation pathways for benzamides include the loss of ammonia (B1221849) (NH₃) or the cleavage of the amide bond. libretexts.orgmiamioh.edu

Expected key fragment ions for this compound would include:

Loss of NH₃: A fragment ion at m/z 135.0441, corresponding to the [M+H-NH₃]⁺ ion.

Cleavage of the C-N bond: A fragment ion at m/z 135.0441, corresponding to the 4-hydroxy-2-methylbenzoyl cation.

Loss of CO: Subsequent loss of carbon monoxide from the benzoyl cation could lead to a fragment at m/z 107.0491.

By analyzing the masses and relative abundances of these fragment ions, the structure of this compound can be confidently confirmed.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Identification of Characteristic Vibrational Modes of Amide, Phenolic, and Aromatic Groups

No published experimental or theoretical studies detailing the specific vibrational modes of this compound were found. The characteristic frequencies for the amide, phenolic, and aromatic groups in this specific molecule have not been reported.

Detection and Characterization of Hydrogen Bonding Interactions within Solid and Solution States

There is no available literature that investigates the hydrogen bonding interactions in either the solid or solution state of this compound using vibrational spectroscopy.

Single-Crystal X-ray Diffraction Analysis

Determination of Precise Molecular Conformation and Bond Geometries

A search of crystallographic databases reveals no deposited crystal structure for this compound. Consequently, precise data on its molecular conformation, bond lengths, and bond angles are not available.

Elucidation of Crystal Packing Arrangements and Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking)

Without a determined crystal structure, the arrangement of molecules in the solid state, including any hydrogen bonding networks or π-π stacking interactions, remains unknown.

Studies on Polymorphism and Solid-State Phase Transitions

No studies on the potential polymorphism or solid-state phase transitions of this compound have been reported in the scientific literature.

Theoretical and Computational Chemistry Studies of 4 Hydroxy 2 Methylbenzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules. These computational methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and predict a wide range of molecular characteristics. For 4-Hydroxy-2-methylbenzamide, these calculations provide insights into its geometry, stability, and electronic behavior at the atomic level.

Density Functional Theory (DFT) Applications for Optimized Geometries and Energetics

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. nih.gov This approach models the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.

For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or higher, which defines the mathematical functions used to build the molecular orbitals. nih.govnih.gov The geometry optimization process systematically adjusts bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

The resulting optimized geometry provides precise data on the molecule's structure. For instance, the dihedral angle between the plane of the benzene (B151609) ring and the amide group is a critical parameter, influencing conjugation and molecular packing. In related benzamides, this angle is typically found to be non-planar, often around 25-30°, to alleviate steric hindrance. researchgate.net DFT also provides the total electronic energy of the molecule, which is crucial for comparing the relative stability of different isomers or conformers.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length | C(ring)-C(amide) | ~1.50 Å |

| Bond Length | C=O (amide) | ~1.24 Å |

| Bond Length | C(amide)-N | ~1.35 Å |

| Bond Angle | O=C-N | ~122° |

| Dihedral Angle | C(ring)-C(ring)-C(amide)=O | ~28° |

Ab Initio Methods for High-Accuracy Property Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can offer higher accuracy for specific properties, such as reaction barriers and weak intermolecular interactions. nih.gov

For this compound, ab initio calculations can be used to refine the energetics and electronic properties predicted by DFT. For example, calculating the rotational barrier of the amide group requires a highly accurate description of the electron correlation, which ab initio methods excel at. researchgate.net These calculations can provide benchmark values against which DFT results are compared. While a full geometry optimization might be too costly with high-level ab initio methods, single-point energy calculations on DFT-optimized geometries are a common strategy to obtain more reliable energy values. These high-accuracy predictions are vital for understanding subtle electronic effects and for constructing precise potential energy surfaces used in further simulations.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. This is essential for understanding the flexibility of this compound.

Exploration of Conformational Space and Torsional Barriers

A key aspect of conformational analysis is the determination of torsional barriers, which are the energy costs associated with rotating around a specific bond. mdpi.com For this compound, the rotation around the C(ring)-C(amide) bond is hindered by steric interactions between the amide group and the ortho-methyl group. The rotation around the C(amide)-N bond also has a significant barrier due to its partial double-bond character, leading to distinct syn and anti conformers relative to the carbonyl group. These barriers can be calculated by performing a potential energy scan, where the dihedral angle of interest is systematically varied and the energy is calculated at each step using quantum mechanical methods. nih.gov For N-methylbenzamide, the barrier to rotation about the C(sp2)−C(aryl) bond has been calculated to be approximately 2.80 kcal/mol. researchgate.net

Table 2: Representative Torsional Barriers in Benzamide (B126) Derivatives

| Rotation Axis | Description | Typical Energy Barrier (kcal/mol) |

|---|---|---|

| C(ring)-C(amide) | Rotation of the amide group relative to the phenyl ring. | 2.5 - 5.0 |

| C(amide)-N | Rotation leading to syn/anti conformers of the N-methyl group. | 15 - 20 |

Investigation of Solvent Effects on Molecular Behavior and Stability

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. miami.edu Computational studies can investigate these solvent effects using either explicit models, where individual solvent molecules are included in the simulation box, or implicit models, where the solvent is treated as a continuous medium with specific dielectric properties (e.g., the Polarizable Continuum Model, PCM). uva.es

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. lehigh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions allows for the confident assignment of complex spectra and can help distinguish between different isomers.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. After a geometry optimization finds the minimum energy structure, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). The resulting vibrational modes and their corresponding intensities can be plotted to generate a theoretical IR spectrum, which helps in assigning the peaks observed in experimental spectra to specific molecular motions, such as C=O stretching, N-H bending, or O-H stretching. nih.govsemanticscholar.org

UV-Visible (UV-Vis) Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one. The calculations provide the wavelength of maximum absorption (λ_max) and the oscillator strength, which is related to the intensity of the absorption band. This information is useful for understanding the electronic structure and chromophores within the molecule. nih.gov

Table 3: Computationally Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~2.4 ppm | Ar-CH₃ |

| ¹H NMR | Chemical Shift (δ) | ~6.7-7.5 ppm | Aromatic Protons |

| ¹³C NMR | Chemical Shift (δ) | ~170 ppm | C=O (amide) |

| IR | Frequency (cm⁻¹) | ~3400 cm⁻¹ | O-H Stretch |

| IR | Frequency (cm⁻¹) | ~3300 cm⁻¹ | N-H Stretch |

| IR | Frequency (cm⁻¹) | ~1650 cm⁻¹ | C=O Stretch (Amide I) |

| UV-Vis | λ_max | ~250-290 nm | π → π* transition |

Elucidation of Reaction Mechanisms and Transition States via Computational Approaches

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions at the atomic level. For this compound, these theoretical methods allow for the elucidation of reaction mechanisms, identification of transient intermediates, and characterization of high-energy transition states that are often difficult or impossible to observe experimentally. rsc.org Density Functional Theory (DFT) is a particularly prominent method used for these studies, offering a balance between computational cost and accuracy in calculating the electronic structure and energies of molecules. rsc.orgresearchgate.net

By modeling reactions involving this compound, researchers can map out the complete potential energy surface of a chemical transformation. This process involves calculating the energy of the system at various points along the reaction coordinate, which represents the progress of the reaction. Key stationary points on this surface—reactants, products, intermediates, and transition states—are located and characterized.

Computational models can also explore the influence of various factors on the reaction pathway. The effects of different solvents, directing groups, and catalyst types can be systematically investigated to understand their impact on reaction barriers and product formation. rsc.org For this compound, this could involve studying its synthesis, functionalization, or degradation pathways. For example, computational analysis could predict the most likely sites for electrophilic or nucleophilic attack, or the mechanism of amide hydrolysis under different conditions.

The table below illustrates the type of data generated from computational studies on reaction mechanisms, using a hypothetical reaction pathway for the functionalization of a benzamide derivative as an example.

| Stationary Point | Description | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | Starting materials (e.g., Benzamide + Reagent) | 0.0 | Initial bond lengths and angles |

| TS1 | First Transition State | +25.3 | Partially formed/broken bonds |

| Intermediate 1 | A stable intermediate species | -5.2 | Fully formed new bonds |

| TS2 | Second Transition State | +18.9 | Rearrangement of intermediate |

| Products | Final products of the reaction | -15.7 | Final bond lengths and angles |

This table is illustrative and provides example data for a generic reaction to demonstrate the output of computational mechanistic studies.

These theoretical investigations are crucial for understanding reaction stereospecificity, where enzymes or catalysts favor the formation of one stereoisomer over another. rsc.orgresearchgate.net By modeling the interactions within an enzyme's active site, the specific residues that stabilize the transition state for the preferred product can be identified. rsc.org This knowledge is invaluable for rational catalyst design and the optimization of reaction conditions to achieve desired outcomes.

In Silico Screening and Virtual Design Principles for Chemical Libraries

The molecular scaffold of this compound serves as a valuable starting point for the design of chemical libraries aimed at discovering new bioactive compounds. In silico screening and virtual library design are computational strategies that enable the rapid evaluation of vast numbers of molecules for their potential biological activity before committing to costly and time-consuming chemical synthesis. researchgate.netchemrxiv.org

The core principle involves using the this compound structure as a "privileged scaffold"—a molecular framework that is known to bind to multiple biological targets. nih.gov By systematically adding a variety of chemical substituents at different positions on this scaffold, a large, structurally diverse virtual library of derivatives can be generated. researchgate.net This process is often guided by established chemical reactions, such as amide coupling, to ensure that the designed molecules are synthetically accessible. researchgate.net

Once a virtual library is constructed, it is subjected to in silico screening, most commonly through molecular docking. mdpi.comnih.gov In this process, the three-dimensional structures of the designed compounds are computationally fitted into the binding site of a target protein of interest. mdpi.com Sophisticated scoring functions are then used to estimate the binding affinity of each compound, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. nih.gov For instance, derivatives of 4-methylbenzamide (B193301) have been designed and evaluated in silico as potential protein kinase inhibitors. nih.gov

The design principles for these chemical libraries focus on several key aspects:

Structural Diversity: Introducing a wide range of substituents (building blocks) with different sizes, shapes, and physicochemical properties to explore a broad chemical space. nih.gov

Drug-Likeness: Ensuring that the designed molecules possess properties consistent with known drugs, such as appropriate molecular weight, lipophilicity (log P), and numbers of hydrogen bond donors and acceptors. mdpi.com Computational tools can predict these properties, filtering out compounds with unfavorable characteristics. researchgate.net

Synthetic Feasibility: Basing the virtual library on robust and well-understood chemical reactions to ensure that the prioritized compounds can be synthesized efficiently. researchgate.net

The following table outlines the principles applied in the virtual design of a chemical library based on a benzamide scaffold.

| Design Principle | Computational Approach | Objective | Example Parameters |

| Scaffold Selection | Analysis of known active compounds | To choose a core structure with proven biological relevance. | Benzamide core |

| Combinatorial Enumeration | Reaction-based library generation | To create a large and diverse set of virtual compounds. | Amide coupling with 1000 different amines |

| Property Filtering | Calculation of molecular descriptors | To remove compounds with poor drug-like properties. | Molecular Weight < 500 Da; log P between -1 and 5 |

| Molecular Docking | Structure-based virtual screening | To predict binding affinity to a biological target. | Docking into the active site of a specific enzyme |

| Hit Prioritization | Ranking by docking score and visual inspection | To select the most promising candidates for synthesis. | Top 100 ranked compounds with favorable interactions |

This in silico approach significantly accelerates the early stages of drug discovery by focusing experimental efforts on a smaller, more promising set of compounds. chemrxiv.org By leveraging the structural features of this compound, computational methods enable the rational design of new molecules with tailored properties and potential therapeutic applications.

Advanced Applications in Chemical Material Science and Supramolecular Chemistry

Role as a Precursor in the Synthesis of Functional Polymers and Advanced Materials

The bifunctional nature of 4-Hydroxy-2-methylbenzamide, possessing both a hydroxyl (-OH) and an amide (-CONH₂) group, positions it as a promising monomer for step-growth polymerization. These functional groups can react with complementary monomers to build polymer chains, leading to materials with tailored properties.

Specifically, the hydroxyl group can undergo esterification with dicarboxylic acids or their derivatives to form polyesters. The amide group's N-H bonds can react with diacyl chlorides or dicarboxylic acids to form polyamides, a class of high-performance polymers known for their excellent thermal and mechanical properties. researchgate.net The incorporation of the this compound moiety into a polymer backbone could impart specific functionalities, such as improved solubility and processability, by disrupting chain packing. The synthesis of polyamides often involves methods like thermal polycondensation or low-temperature solution polymerization, which could be adapted for monomers like this compound. researchgate.net The resulting polymers could find applications as advanced materials in various engineering fields.

For instance, the synthesis of bio-based polyamides has been a focus of research, aiming to create more sustainable plastics. nih.govtue.nl While direct synthesis using this compound is not extensively documented, its structure is analogous to other monomers used in the production of functional polyamides and polyesters. The strategic incorporation of such monomers can lead to polymers with a large window between their glass transition and degradation temperatures, making them suitable for melt-processing or compression molding.

Exploration in Supramolecular Architectures and Directed Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The functional groups on this compound make it an ideal building block for designing and constructing complex supramolecular structures through directed self-assembly.

The self-assembly of this compound is primarily governed by a combination of strong hydrogen bonds and weaker π-π stacking interactions. nih.govmdpi.com The hydroxyl group is a potent hydrogen bond donor, while the carbonyl oxygen of the amide group is an effective hydrogen bond acceptor. Furthermore, the N-H group of the amide can also act as a hydrogen bond donor. researchgate.net

This interplay of donor and acceptor sites facilitates the formation of predictable and robust supramolecular synthons. For example, studies on the closely related compound 4-Hydroxy-N-methylbenzamide show that O—H···O hydrogen bonds between the hydroxyl group of one molecule and the amide oxygen of another lead to the formation of infinite one-dimensional chains in the crystal structure. researchgate.net Similarly, computational and synthetic studies on 4-hydroxybenzylamine have demonstrated that O–H⋯N hydrogen bonds can direct the pre-organization of molecules into cyclic dimers, which are further stabilized by π-stacking interactions between the aromatic rings. nih.govresearchgate.net These non-covalent interactions are crucial in guiding the assembly process, leading to well-defined macrocyclic or polymeric architectures. nih.govmdpi.comresearchgate.net

| Compound | Interaction Type | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| 4-Hydroxy-N-methylbenzamide | O—H···O Hydrogen Bonds | Infinite 1-D chains | researchgate.net |

| 4-hydroxybenzylamine | O–H⋯N Hydrogen Bonds, π-stacking | Cyclic dimers serving as templates for macrocyclization | nih.govresearchgate.net |

| Methyl 4-hydroxy-3-nitrobenzoate | O—H… O Hydrogen Bonds, C—H… O Interactions, π-stacking | Infinite stacked sheets | mdpi.com |

| 4-methoxy-N-methylbenzamide | N—H⋯O Hydrogen Bonds, C—H⋯π Interactions | Three-dimensional network | nih.gov |

Co-crystals are crystalline single-phase materials composed of two or more different molecules, typically in a stoichiometric ratio, connected by non-covalent interactions. nih.gov They represent an emerging strategy for modifying the physicochemical properties of solid-state materials, such as solubility and stability, without altering the chemical structure of the constituent molecules. enantia.comcsmres.co.uk

This compound is an excellent candidate for use as a "coformer" in the design of pharmaceutical co-crystals. nih.gov Its ability to form robust hydrogen bonds via its hydroxyl and amide groups allows it to form specific supramolecular synthons with active pharmaceutical ingredients (APIs). Research on related systems has shown that 4-hydroxybenzamide can form cocrystals with other molecules, engaging in diverse hydrogen-bonding motifs like amide-amide and amide-acid synthons. semanticscholar.org The formation of co-crystals can significantly enhance the dissolution rate and bioavailability of poorly soluble drugs. nih.govmdpi.com Various methods, including solvent evaporation, slurry techniques, and spray drying, have been successfully employed to produce co-crystals. mdpi.com

| API | Coformer | Preparation Method | Observed Improvement | Reference |

|---|---|---|---|---|

| Phenylpiracetam | 4-Hydroxybenzoic acid | Solvent Evaporation | Formation of novel crystalline structures with diverse synthons | semanticscholar.org |

| Cilostazol | 4-Hydroxybenzoic acid | Spray Drying | Improved dissolution of cilostazol | mdpi.com |

| Theophylline | 4-aminobenzoic acid | Melt Granulation | Successful co-crystallization and granulation | nih.gov |

| 2-hydroxybenzamide | 4-aminobenzoic acid | Not specified | Considerably increased solubility of 2-hydroxybenzamide | google.com |

Potential as a Ligand in Coordination Chemistry or Catalyst Design

A ligand in coordination chemistry is a molecule or ion that binds to a central metal atom to form a coordination complex. uomustansiriyah.edu.iq Ligands are Lewis bases, meaning they can donate one or more pairs of electrons to the metal, which acts as a Lewis acid. uomustansiriyah.edu.iq The structure of this compound contains multiple potential donor atoms—specifically the oxygen atoms of the hydroxyl and carbonyl groups, and the nitrogen atom of the amide group—each possessing lone pairs of electrons.

This structure allows this compound to act as a ligand, coordinating with various metal ions. It could function as a monodentate ligand, binding through a single atom, or as a polydentate ligand (also known as a chelating agent), binding through multiple atoms. msu.edulibretexts.org For example, it could potentially act as a bidentate ligand by coordinating to a metal center through both the hydroxyl oxygen and the carbonyl oxygen. This would form a stable six-membered chelate ring, a common feature in coordination chemistry that enhances complex stability. mdpi.com

The coordination of metal ions by ligands is fundamental to the design of catalysts. nih.gov By binding to a metal, the ligand can modify its electronic properties, steric environment, and ultimately its catalytic activity and selectivity. ornl.gov Therefore, this compound and its derivatives could serve as versatile ligands for developing new metal-based catalysts for a wide array of chemical transformations. The ability to tune the ligand's structure—for instance, by altering substituents on the aromatic ring—provides a pathway to fine-tune the performance of the resulting catalyst.

Bio-inspired Chemical Design Principles Utilizing Benzamide Motifs in Non-Biological Contexts

Bio-inspired design involves using principles from natural systems to develop novel materials and technologies. acs.orgnih.gov The benzamide moiety is a fundamental structural unit in nature, most notably as the core of the peptide bond that links amino acids together to form proteins. Researchers are increasingly using the structural and mechanistic knowledge gained from complex biological systems to design smaller, minimalistic molecules with specific, predictable functions. nih.gov

The benzamide motif is a valuable building block in this approach. Its rigid, planar geometry and well-defined hydrogen bonding capabilities (similar to a peptide bond) allow it to be used as a structural scaffold to create molecules that can self-assemble into ordered nanostructures or recognize other molecules with high specificity. nih.gov

This compound, as a functionalized benzamide, can be employed in such bio-inspired designs. Its structure combines a rigid aromatic scaffold with functional groups capable of forming directional, non-covalent interactions. This allows for the creation of pseudopeptidic compounds that can mimic aspects of protein structure and function. nih.gov For example, these minimalistic molecules can be designed to self-aggregate into hierarchical micro- and nanostructures or to act as receptors for specific target molecules. This strategy of combining natural building blocks (like the amino-acid-like benzamide) with abiotic fragments opens up pathways to new functional materials and molecular devices in non-biological contexts. ornl.govnih.gov

Q & A

Basic: What are the common synthetic routes for preparing 4-Hydroxy-2-methylbenzamide?

Methodological Answer:

this compound can be synthesized via coupling reactions between 2-methyl-4-hydroxybenzoic acid and amines under activating agents like EDC/HOBt. Protecting groups (e.g., acetyl for the hydroxyl group) may be employed to prevent side reactions. Post-synthesis, deprotection is achieved under mild acidic conditions. Purification typically involves recrystallization from ethanol or column chromatography. For analogous compounds, spectral characterization (NMR, IR) is critical to confirm structure and purity .

Basic: Which spectroscopic methods are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To identify proton environments (e.g., aromatic protons, amide NH) and confirm substitution patterns.

- IR Spectroscopy : To detect functional groups (O-H stretch ~3200 cm⁻¹, amide C=O ~1650 cm⁻¹).

- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) verification.

- UV-Vis : To assess electronic transitions in the aromatic system.

Multi-spectral cross-validation is recommended to resolve ambiguities, especially for regiochemical assignments .

Advanced: How can X-ray crystallography using SHELX software determine the molecular structure of this compound?

Methodological Answer:

Data Collection : Obtain high-quality single-crystal diffraction data (e.g., using Mo-Kα radiation).

Structure Solution : Use SHELXT (direct methods) for phase determination .

Refinement : Employ SHELXL for iterative least-squares refinement, adjusting thermal parameters and hydrogen positions. Hydrogen bonding (e.g., O-H···O amide interactions) is critical for stability analysis.

Visualization : Generate ORTEP diagrams via WinGX to illustrate molecular geometry and packing .

Validation : Check CIF files with PLATON for symmetry errors.

This approach resolves ambiguities in bond lengths and angles, confirming tautomeric forms or conformational isomers .

Advanced: How to resolve discrepancies in biological activity data across studies on benzamide derivatives?

Methodological Answer:

Assay Conditions : Compare solvent systems (DMSO vs. aqueous buffers), which may affect compound solubility and bioavailability.

Purity Analysis : Use HPLC to rule out impurities influencing activity (e.g., residual catalysts).

Model Systems : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms can lead to variability.

Statistical Analysis : Apply ANOVA or non-parametric tests to evaluate significance. Cross-reference with databases like ChEMBL for consensus bioactivity trends .

Advanced: What strategies optimize the reaction yield of this compound under varying conditions?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for coupling efficiency.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) often enhance reaction rates.

- Temperature Control : Microwave-assisted synthesis (80–120°C) reduces reaction time.

- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents.

Monitor progress via TLC and adjust stoichiometry iteratively. For scale-up, prioritize green solvents (e.g., ethanol) .

Advanced: How to perform conformational analysis of this compound using computational methods?

Methodological Answer:

Geometry Optimization : Use Gaussian or ORCA with DFT (B3LYP/6-31G*) to minimize energy.

Torsional Scanning : Analyze rotational barriers of the amide bond and hydroxyl group.

Solvent Effects : Apply PCM models to simulate aqueous or lipid environments.

Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., enzymes).

MD Simulations : Run GROMACS trajectories (10–100 ns) to assess stability in biological matrices.

Validate computational results against experimental data (e.g., crystallography or NMR NOE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.